4-Phenylpiperidine-2,6-dione
Overview
Description
Synthesis Analysis
The synthesis of 4-Phenylpiperidine-2,6-dione derivatives is typically achieved through multi-step chemical reactions. A notable approach is the chain extension of β-aryl-β-aminoacids into δ-aryl-δ-amino-β-ketoacids, involving acylation with Meldrum's acid. This method provides a useful building block for heterocyclic chemistry, showcasing the compound's versatility in synthesis processes (Leflemme, Dallemagne, & Rault, 2001).
Molecular Structure Analysis
The molecular structure of 4-Phenylpiperidine-2,6-dione and its derivatives has been extensively studied, with X-ray crystallography revealing details about their conformation and spatial arrangement. For instance, structural analysis of related compounds has shown the presence of 1,4-dihydropyridine rings adopting specific conformations, highlighting the compound's structural diversity and complexity (Shi et al., 2007).
Chemical Reactions and Properties
4-Phenylpiperidine-2,6-dione undergoes various chemical reactions, including cycloadditions and electrophilic additions, due to its conjugated system and reactive sites. These reactions are pivotal in synthesizing novel compounds with enhanced biological activity, demonstrating the compound's reactivity and utility in medicinal chemistry (Bielenica et al., 2011).
Physical Properties Analysis
The physical properties of 4-Phenylpiperidine-2,6-dione derivatives, such as melting points, solubility, and crystalline structure, are crucial for their application in drug formulation. These properties are influenced by the compound's molecular structure and substituents, affecting its behavior in biological systems and its drug-likeness profile (Arrieta & Mostad, 2002).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, define the compound's role in synthetic pathways and its interaction with biological targets. The presence of the piperidine ring and the phenyl group contributes to its unique chemical behavior, facilitating the design of receptor-specific ligands with potential therapeutic applications (Romeo et al., 2011).
Scientific Research Applications
Ligands for α₁-Adrenoceptor Subtypes
4-Phenylpiperidine-2,6-dione derivatives have been designed and synthesized as ligands for α₁-adrenergic receptor subtypes, with some compounds displaying affinities in the nanomolar range. These derivatives can block norepinephrine-induced stimulation of inositol phospholipid hydrolysis, thus acting as antagonists. This has implications for the design of high affinity α₁D-adrenergic receptor ligands (Romeo et al., 2011).
Antiviral and Antibacterial Applications
Alkyl derivatives of 3-phenylpiperidine-2,6-dione have shown moderate protection against certain viruses, including Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus-1 (HSV-1). These derivatives also exhibit antibacterial and antifungal activities, highlighting their potential in antimicrobial research (Bielenica et al., 2011).
Photovoltaic Properties
The molecular engineering of cyanopyrid-2,6-dione functionality has led to the development of small molecule electron donors with improved optoelectronic and photovoltaic properties. This research is significant for advancing solar energy technologies (Hundal et al., 2019).
Electrochemical Sensing
4-Phenylpiperidine-2,6-dione derivatives have been used in the development of DNA biosensors for the detection of Helicobacter pylori, utilizing their redox-active properties. This has implications for diagnostic technologies in the medical field (del Pozo et al., 2005).
Synthesis of Novel Compounds
The synthesis of 6-arylpiperidine-2,4-diones from β-aryl-β-aminoacids demonstrates the utility of 4-phenylpiperidine-2,6-dione in the creation of novel compounds that can serve as building blocks in heterocyclic chemistry (Leflemme et al., 2001).
Anticancer Research
Some derivatives of 4-phenylpiperidine-2,6-dione have been investigated for their potential anticancer properties, with certain compounds showing promising results against specific cancer cell lines (Mane et al., 2019).
Safety And Hazards
properties
IUPAC Name |
4-phenylpiperidine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c13-10-6-9(7-11(14)12-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEGIQPEUGHGAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)NC1=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60161742 | |
Record name | Glutarimide, 3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60161742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylpiperidine-2,6-dione | |
CAS RN |
14149-31-6 | |
Record name | 3-Phenylglutarimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14149-31-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Phenylglutarimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014149316 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2, 4-phenyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522104 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Glutarimide, 3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60161742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-PHENYLGLUTARIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN0063PS4T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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